(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Description
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 |
InChI Key |
FCMHQDUEDVBCNC-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Detailed Reaction Conditions and Notes
Esterification: The starting amino acid salt is esterified in absolute ethanol with catalytic sulfuric acid at 45-55°C for several hours. This step is critical for activating the molecule for subsequent modifications.
Amino Protection: The amino group is protected by reaction with benzyloxycarbonyl chloride in the presence of a base such as triethylamine, typically in dichloromethane or similar solvents. This step prevents unwanted side reactions during benzylation.
Benzylation: The hydroxyl group at the 2-position is selectively benzylated using sodium hydride as a base and benzyl halides as alkylating agents. The reaction temperature is controlled between 0 and 35°C to maintain stereochemical integrity and avoid side reactions.
De-esterification: The ester group is hydrolyzed under mild basic aqueous conditions using bases like LiOH or NaOH in alcohol or ketone solvents at room temperature or slightly below. This step yields the free acid form of the compound.
Purification: The crude product is purified by solvent extraction using non-polar solvents, drying over anhydrous sodium sulfate, and precipitation with hydrocarbon anti-solvents. This process yields a product with high purity suitable for pharmaceutical applications.
Research Findings and Optimization
The process described in patent WO2012117417A1 emphasizes the use of inexpensive, non-hazardous reagents and mild reaction conditions to improve yield and purity while maintaining stereochemical fidelity.
Reaction monitoring by HPLC ensures minimal residual starting material and side products, critical for pharmaceutical-grade compounds.
The choice of solvents and bases in each step is optimized to balance reaction rate, selectivity, and environmental considerations.
The benzylation step is particularly sensitive; controlling temperature and reagent stoichiometry is essential to avoid over-alkylation or racemization.
Purification steps involving solvent extraction and anti-solvent precipitation are designed to maximize recovery and purity without extensive chromatographic methods, facilitating scale-up.
Comparative Notes on Related Compounds
Similar compounds with additional benzyloxy groups on the aromatic ring require more complex protection and deprotection strategies, but the core preparation methodology remains analogous.
The presence of multiple benzyloxycarbonyl groups can influence solubility and reactivity, necessitating tailored reaction conditions.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Esterification Temp. | 45-55°C | Ensures complete conversion |
| Amino Protection | Cbz-Cl, triethylamine, DCM | Standard carbamate protection |
| Benzylation Temp. | 0-35°C (preferably room temp) | Controls selectivity and stereochemistry |
| De-esterification Base | LiOH, NaOH, KOH, Na2CO3, K2CO3 | Mild bases to avoid racemization |
| Solvents | Ethanol, DCM, THF, DMF, ketones (C3-C8) | Selected for solubility and reaction compatibility |
| Purification | Solvent extraction, drying, anti-solvent precipitation | Efficient isolation without chromatography |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
- Medicinal Chemistry : Its structure allows for modification to enhance biological activity, making it a candidate for drug development.
- Biochemical Studies : The compound can be utilized in studies involving amino acid metabolism and enzyme interactions due to its structural similarities with natural amino acids.
- Peptide Synthesis : It serves as a building block for synthesizing peptides, particularly those requiring specific protective groups.
Research indicates that (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid may exhibit various biological activities. For instance:
- Antioxidant Properties : Similar compounds have shown potential antioxidant effects, suggesting that this compound may also possess such activity.
- Inhibition Studies : It can be used in studies to explore its inhibitory effects on specific enzymes or metabolic pathways.
Case Studies and Research Findings
- Enzymatic Activity : A study demonstrated that this compound could serve as a substrate for specific transaminases, highlighting its potential in biocatalysis.
- Drug Development : Research has indicated that modifications to the compound can enhance its binding affinity to target proteins, suggesting its utility in developing new therapeutic agents .
- Peptide Synthesis Applications : The compound has been successfully incorporated into peptide chains using standard coupling techniques, showcasing its versatility as a building block in synthetic chemistry .
Mechanism of Action
The mechanism of action of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs vary in substituents, stereochemistry, and protective groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Comparative Data of Selected Analogs
Functional Group Impact on Properties
Protective Groups: The Z-group in the target compound is cleaved via hydrogenolysis, making it ideal for orthogonal protection strategies. In contrast, the Boc-protected analog (Table 1, Row 2) requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, limiting its use in acid-sensitive syntheses . The absence of a protective group in (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid (Row 3) increases its reactivity but reduces stability during synthetic steps .
Stereochemistry: The (R)-configured 2-benzyl-3-hydroxypropanoic acid (Row 5) exhibits divergent biological activity compared to the (S)-configured target compound, underscoring the importance of chirality in drug-receptor interactions .
Hydrophilicity vs. Lipophilicity :
- Hydroxyl-containing analogs (Rows 4–5) demonstrate higher aqueous solubility due to hydrogen bonding, whereas the benzyl and Z-groups in the target compound enhance lipophilicity, favoring membrane permeability in drug delivery .
Biological Activity
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid (CAS Number: 261174-46-3) is a complex organic compound with significant potential in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyloxy groups enhance its binding affinity, while the propanoic acid moiety plays a crucial role in modulating enzymatic activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by modulating histone deacetylase (HDAC) activity. HDACs are critical in regulating gene expression and are implicated in cancer progression .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on multiple HDAC isoforms. Notably, it shows selective inhibition patterns that could be beneficial in developing targeted therapies for cancer treatment .
Case Studies and Research Findings
- Inhibition of HDAC Isoforms : A study evaluated the efficacy of various analogs of this compound against recombinant HDAC isoforms. Results indicated that certain derivatives exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, demonstrating potent inhibitory effects .
- Structural Modifications and Activity Correlation : Research has shown that modifications to the benzyloxy groups significantly affect the compound's reactivity and biological activity. For example, increasing the number of benzyloxy substituents enhances binding affinity to target enzymes, suggesting a structure-activity relationship that can be exploited for drug design .
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to its analogs:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 14-67 | Potent HDAC inhibitor |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-benzyloxyphenyl)propanoic acid | 20-80 | Moderate HDAC inhibitor |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | 30-100 | Weak HDAC inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid, and what coupling agents are typically employed?
- Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) with DMAP as a catalyst. For example, (R)-2-((tert-butoxycarbonyl)amino)propanoic acid derivatives are coupled using DCC/DMAP in anhydrous conditions, followed by purification via column chromatography .
- Key Steps :
Activation of the carboxyl group with DCC.
Nucleophilic acyl substitution facilitated by DMAP.
Purification using reverse-phase C18 columns with MeOH/H2O gradients .
Q. How is the enantiomeric purity of this compound validated in synthetic workflows?
- Methodology : Chiral HPLC or polarimetry is used. Nuclear magnetic resonance (NMR) analysis (e.g., <sup>1</sup>H/<sup>13</sup>C) confirms structural integrity, while LC/MS provides molecular weight verification. For example, LC/MS data for related compounds show [M+Na]<sup>+</sup> peaks matching theoretical values .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Guidelines :
- Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for organic vapors .
- Wear full-body protective clothing and avoid drainage contamination .
- Follow OSHA standards for exposure monitoring and emergency showers .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during large-scale synthesis?
- Methodology :
- Solvent Selection : Use dichloromethane (DCM) or ethanol for improved solubility .
- Catalyst Screening : Test alternative catalysts like HOBt to reduce racemization .
- Process Monitoring : Track reaction progress via TLC or in-situ FTIR to minimize side products .
Q. What strategies resolve contradictions in reported NMR spectral data for this compound?
- Approach :
Compare <sup>13</sup>C NMR shifts with structurally analogous compounds (e.g., (R)-tri-tert-butyl derivatives) .
Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
Cross-validate with computational chemistry tools (e.g., DFT-based chemical shift predictions) .
Q. How does this compound serve as a building block in peptide-based drug discovery?
- Case Study : The benzyloxycarbonyl (Z) group acts as a temporary amine protector in solid-phase peptide synthesis (SPPS). For example, derivatives like Z-Cys(Bzl)-OH are used to introduce disulfide bonds in antifungal peptidomimetics .
- Application : In SARS-CoV-2 protease inhibitors, similar Z-protected amino acids are coupled to hydroxysulfonate scaffolds .
Q. What experimental protocols determine the compound’s stability under varying pH and temperature conditions?
- Protocol :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
Monitor degradation via HPLC-UV at 254 nm over 72 hours.
Identify decomposition products using HRMS and compare with predicted fragmentation patterns .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, logP) for this compound?
- Resolution :
- Experimental Replication : Measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points).
- Literature Cross-Check : Compare with structurally similar compounds, such as (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid, which has well-documented InChIKey and PubChem entries .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
